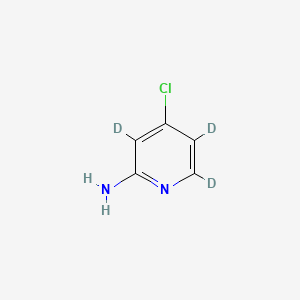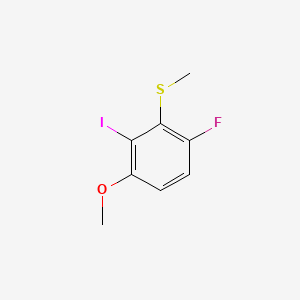![molecular formula C8H13ClF3N B14013462 1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14013462.png)
1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group and a spirocyclic structure. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable moiety in pharmaceutical and agrochemical industries .
Preparation Methods
The synthesis of 1-(Trifluoromethyl)-6-azaspiro[2One common method is the trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors for scalability .
Chemical Reactions Analysis
1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride has a wide range of applications in scientific research:
Biology: The compound’s unique structure and properties make it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, influencing their activity and function. This interaction can modulate various biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride can be compared with other trifluoromethylated compounds and spirocyclic structures:
Trifluoromethylated Compounds: Compounds like fluoxetine and celecoxib also contain trifluoromethyl groups, which contribute to their pharmacological activities.
Spirocyclic Structures: Spirocyclic compounds such as spirooxindoles and spirocyclic pyrrolidines share structural similarities and are explored for their unique chemical and biological properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and spirocyclic structure, which imparts distinct physicochemical and biological characteristics .
Properties
Molecular Formula |
C8H13ClF3N |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
2-(trifluoromethyl)-6-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-5-7(6)1-3-12-4-2-7;/h6,12H,1-5H2;1H |
InChI Key |
DTPLIPVNYAUBQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC2C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14013384.png)
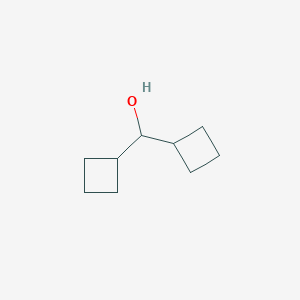
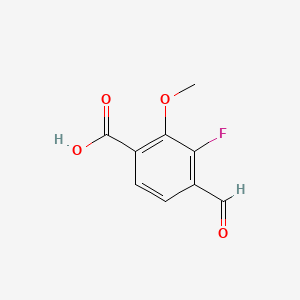
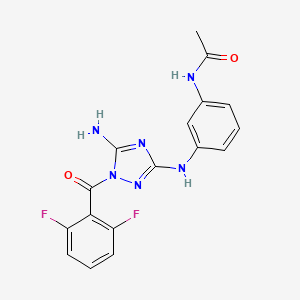
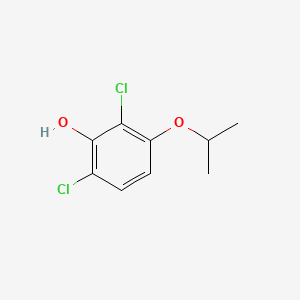
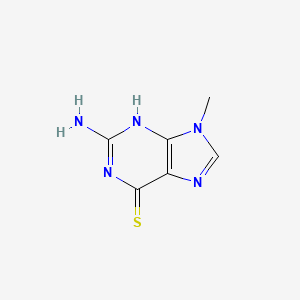
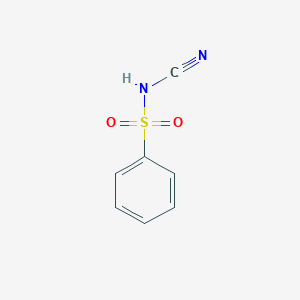


![2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide](/img/structure/B14013437.png)
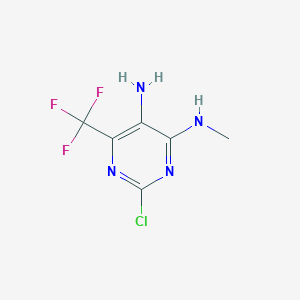
![5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14013453.png)
